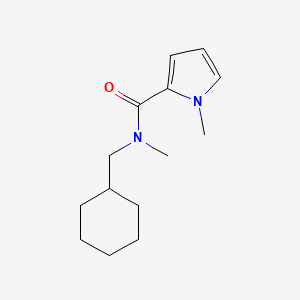
5-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (also known as 5F-MN-24) is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the indole-based synthetic cannabinoids family, which are structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, synthetic cannabinoids are often designed to have specific properties and effects, making them useful for scientific research.
Mechanism of Action
The mechanism of action of 5F-MN-24 is not fully understood, but it is thought to act on the same receptors as THC. Specifically, 5F-MN-24 is believed to bind to the CB1 and CB2 receptors in the brain and body, which are part of the endocannabinoid system. This system is involved in regulating various physiological processes, including pain sensation, inflammation, and mood.
Biochemical and Physiological Effects
Studies have shown that 5F-MN-24 can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, 5F-MN-24 has been shown to increase the production of endocannabinoids, which are naturally occurring compounds that activate the CB1 and CB2 receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 5F-MN-24 in scientific research is that it is a synthetic compound, meaning it can be precisely controlled and manipulated in a laboratory setting. This makes it useful for studying the effects of cannabinoids on specific biological processes. However, there are also limitations to using synthetic cannabinoids, as they may not fully replicate the effects of natural cannabinoids in the body.
Future Directions
There are several potential future directions for research on 5F-MN-24. One area of interest is its potential as a treatment for pain and inflammation. Further studies could investigate the optimal dosage and administration of 5F-MN-24 for these purposes. Additionally, research could focus on the effects of 5F-MN-24 on other physiological processes, such as mood regulation and appetite. Finally, studies could investigate the potential side effects of 5F-MN-24 and how to mitigate them in therapeutic applications.
Synthesis Methods
The synthesis of 5F-MN-24 involves several steps, including the reaction of 5-fluoroindole with N-methyl-N-phenylacetamide in the presence of a catalyst. The resulting intermediate is then treated with acid to give the final product. The synthesis of 5F-MN-24 is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
5F-MN-24 has been used in scientific research to investigate its potential therapeutic applications. One study found that 5F-MN-24 has analgesic effects, meaning it can reduce pain sensation in the body. Another study showed that 5F-MN-24 has anti-inflammatory properties, which could make it useful in treating inflammatory conditions such as arthritis.
properties
IUPAC Name |
5-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-19(13-5-3-2-4-6-13)16(20)15-10-11-9-12(17)7-8-14(11)18-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJJQRKKBIVLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)

![3-(3,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511776.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)